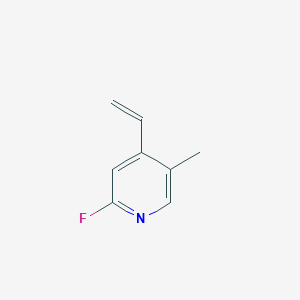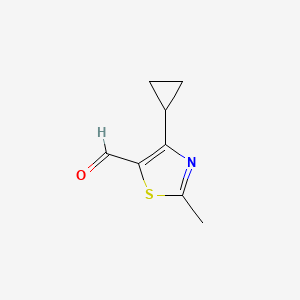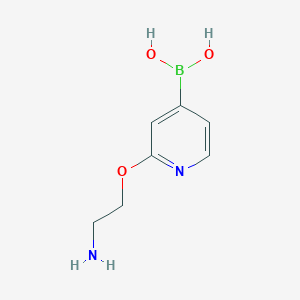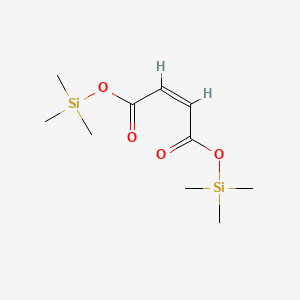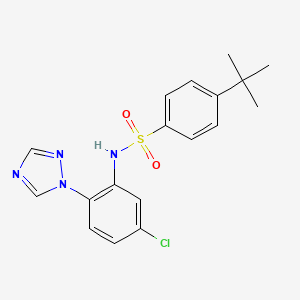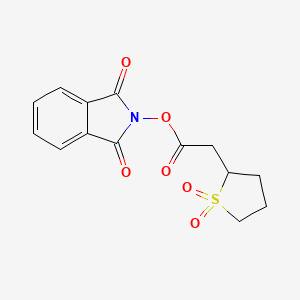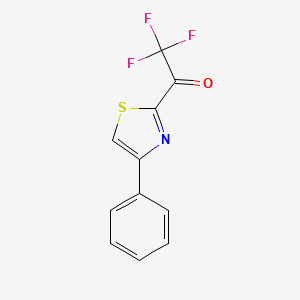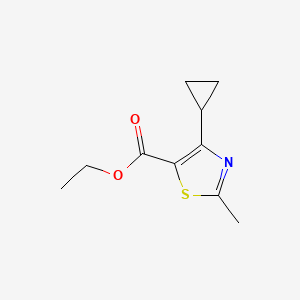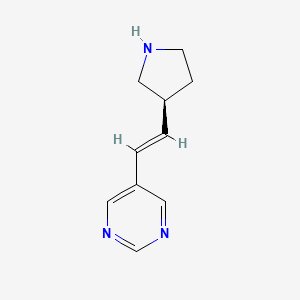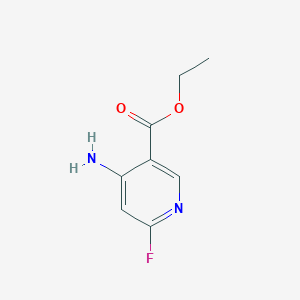![molecular formula C5H4N2O B12967543 2H-Pyrrolo[3,2-d]oxazole](/img/structure/B12967543.png)
2H-Pyrrolo[3,2-d]oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Pyrrolo[3,2-d]oxazole is a heterocyclic compound that features a fused ring system consisting of a pyrrole and an oxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Pyrrolo[3,2-d]oxazole can be achieved through several methods. One notable approach involves the isomerization of 5-(2H-azirin-2-yl)oxazoles. This method is atom-economical and involves the thermal isomerization of 5-(2H-azirin-2-yl)oxazoles, which are prepared by the Rh2(oct)4 catalyzed reaction of 2-(3-aryl/heteroaryl)-2-diazoacetyl-2H-azirines with substituted acetonitriles, benzonitriles, acrylonitrile, and fumaronitrile .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of heterocyclic synthesis, such as the use of catalysts and optimized reaction conditions, are likely employed to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: 2H-Pyrrolo[3,2-d]oxazole undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of reactive sites within the fused ring system.
Common Reagents and Conditions:
Oxidation: Activated MnO2 in toluene under reflux conditions.
Reduction: Common reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions using reagents like halogens or sulfonyl chlorides.
Major Products: The major products formed from these reactions include substituted derivatives of this compound, which can exhibit enhanced biological or chemical properties.
Aplicaciones Científicas De Investigación
2H-Pyrrolo[3,2-d]oxazole has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2H-Pyrrolo[3,2-d]oxazole involves its interaction with specific molecular targets and pathways:
Tubulin Polymerization Inhibition: The compound binds to the colchicine site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest in the G2/M phase.
Apoptosis Induction: It induces apoptosis through the mitochondrial pathway, involving mitochondrial depolarization, generation of reactive oxygen species, and PARP cleavage.
Comparación Con Compuestos Similares
2H-Pyrrolo[3,2-d]oxazole can be compared with other similar heterocyclic compounds:
Pyrrolo[2,1-b]oxazole: Another fused ring system with similar biological activities.
Pyrrolopyrazine: Known for its antimicrobial and kinase inhibitory activities.
Oxazole Derivatives: Exhibit a broad range of pharmacological properties, including antibacterial and anticancer activities.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C5H4N2O |
|---|---|
Peso molecular |
108.10 g/mol |
Nombre IUPAC |
2H-pyrrolo[3,2-d][1,3]oxazole |
InChI |
InChI=1S/C5H4N2O/c1-2-6-5-4(1)7-3-8-5/h1-2H,3H2 |
Clave InChI |
QRMLLECAADTTHG-UHFFFAOYSA-N |
SMILES canónico |
C1N=C2C=CN=C2O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


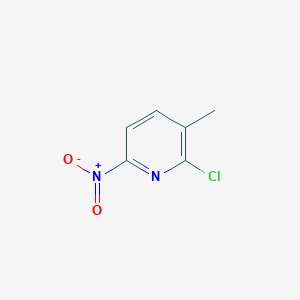
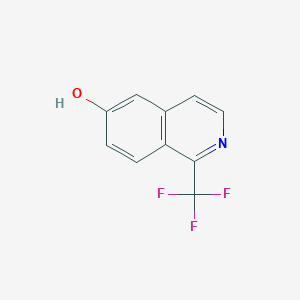
![(1R,4R)-tert-Butyl 5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12967469.png)
